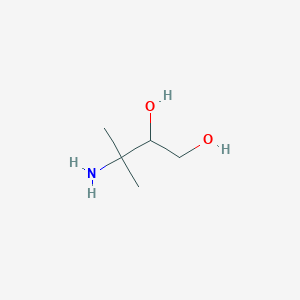
Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a cyano group and an amino acid ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate involves its interaction with specific molecular targets. The cyano group and amino acid ester moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
Uniqueness
Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate is unique due to the presence of the cyano-substituted thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics, such as organic semiconductors or light-emitting diodes.
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H10N2O2S/c1-13-9(12)8(11)3-6-2-7(4-10)14-5-6/h2,5,8H,3,11H2,1H3 |
Clé InChI |
PNJZYVTUQOEULG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CSC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


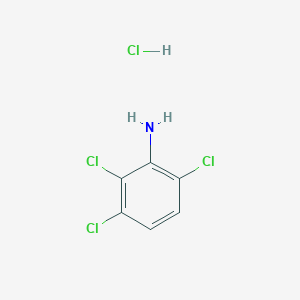
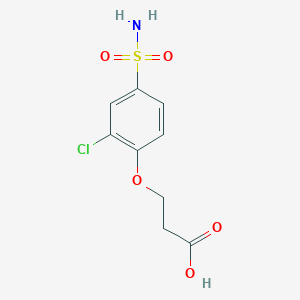
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
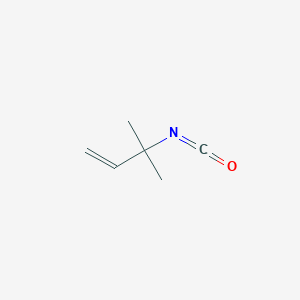
![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)
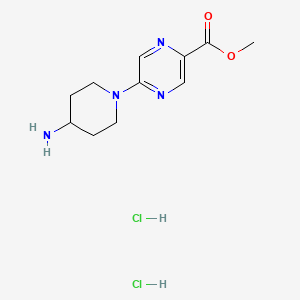
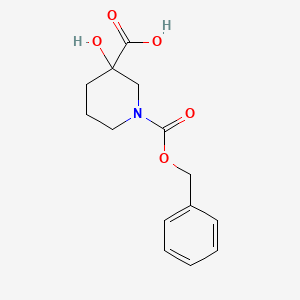
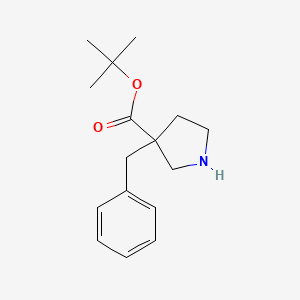
![rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13510435.png)

![5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13510442.png)
